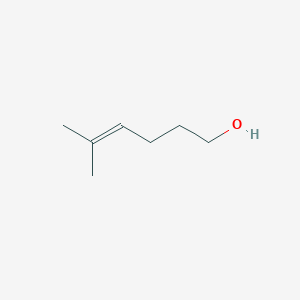

5-Methylhex-4-en-1-ol

Übersicht

Beschreibung

5-Methylhex-4-en-1-ol: is an organic compound with the molecular formula C7H14O . It is a colorless liquid with a characteristic odor. This compound is a type of unsaturated alcohol, which means it contains both a hydroxyl group (-OH) and a carbon-carbon double bond within its structure. The presence of these functional groups makes it a versatile compound in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize 5-Methylhex-4-en-1-ol involves the Grignard reaction. This process typically starts with the reaction of 4-methyl-3-penten-2-one with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.

Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 5-methyl-4-hexene. This two-step process includes the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base to form the alcohol.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The reaction conditions are optimized to ensure the safety and cost-effectiveness of the process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Methylhex-4-en-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: SOCl2 in the presence of pyridine.

Major Products Formed:

Oxidation: 5-Methyl-4-hexenal (aldehyde), 5-Methyl-4-hexenoic acid (carboxylic acid).

Reduction: 5-Methylhexan-1-ol (saturated alcohol).

Substitution: 5-Methyl-4-hexenyl chloride (alkyl chloride).

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

5-Methylhex-4-en-1-ol is recognized for its floral and rosy odor characteristics, making it a valuable ingredient in perfumery. It exhibits low odor threshold concentrations, allowing for its use in smaller quantities while still achieving desired olfactory effects. This property enhances the efficiency of fragrance formulations.

Case Study: Fragrance Composition

A study demonstrated that mixtures containing this compound could achieve significant olfactory effects at concentrations much lower than traditional floral compounds. For instance, the compound was combined with various essential oils and synthetic odorants to create new fragrance profiles that are both appealing and cost-effective .

| Component | Concentration (%) | Olfactory Effect |

|---|---|---|

| This compound | 5 | Floral, rosy notes |

| 3,7-Dimethyloct-6-enol | 10 | Traditional floral scent |

| Ethyl jasmine | 8 | Enhances overall fragrance profile |

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a precursor and intermediate for various chemical reactions, including cyclizations and olefin migrations. Its structural features facilitate reactions that yield complex molecules with high selectivity.

Case Study: Olefin Migration

Research indicated that when this compound was reacted with benzaldehyde in the presence of specific catalysts, it produced substituted tetrahydropyrans with excellent yields (up to 79%) and high diastereoselectivity. This demonstrates its utility in synthesizing complex organic structures efficiently .

| Reaction | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|

| This compound + Benzaldehyde | 79 | 12:1 |

| This compound + Electron-rich Aldehyde | 69 | >20:1 |

Production of Derivatives

The compound is also used in the synthesis of derivatives such as esters and acids, which have further applications in various industrial processes.

Case Study: Esterification

A method was developed to produce carboxylic acid esters from this compound through esterification reactions. These esters are utilized in flavoring agents and as solvents in chemical formulations .

| Derivative Produced | Method | Applications |

|---|---|---|

| Methyl ester of this compound | Esterification with methanol | Flavoring agents |

| Carboxylic acid derivative | Acid-catalyzed reaction | Solvents and chemical intermediates |

Wirkmechanismus

The mechanism of action of 5-Methylhex-4-en-1-ol primarily involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a reactive intermediate in various chemical processes.

Molecular Targets and Pathways:

Hydroxyl Group: Engages in hydrogen bonding and nucleophilic attacks.

Double Bond: Participates in electrophilic addition and polymerization reactions.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-3-hexen-1-ol: Similar structure but with the double bond at a different position.

5-Methyl-4-hexen-2-ol: Similar structure but with the hydroxyl group at a different position.

5-Methyl-4-hexenal: An aldehyde derivative of 5-Methylhex-4-en-1-ol.

Uniqueness: this compound is unique due to its specific combination of a hydroxyl group and a double bond at defined positions. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Biologische Aktivität

5-Methylhex-4-en-1-ol is a bioactive compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, with the molecular formula , is classified as an aliphatic alcohol. Its structure features a double bond between the fourth and fifth carbon atoms, which contributes to its reactivity and biological properties. The compound is often analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify its presence in various extracts.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on the essential oil composition of Mentha piperita (peppermint) highlighted its effectiveness against common pathogenic bacteria and fungi, suggesting that similar compounds could share these properties . The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 0.8 mg/mL | |

| Candida albicans | 1.0 mg/mL |

Anticancer Potential

The anticancer potential of this compound has also been explored, particularly in the context of its effects on various cancer cell lines. A study involving microbial extracts showed that compounds with similar structures exhibited significant antiproliferative effects against prostate cancer cells (PC3) when compared to standard chemotherapeutic agents like cisplatin .

Case Study: Antiproliferative Effects

In a comparative study, extracts containing this compound were tested against several cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| PC3 (Prostate Cancer) | 15 | |

| MCF7 (Breast Cancer) | 20 | |

| A549 (Lung Cancer) | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, causing structural damage.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : Some studies suggest that such compounds may inhibit enzymes involved in cellular proliferation.

Eigenschaften

IUPAC Name |

5-methylhex-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKYVCJJVWNXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472710 | |

| Record name | 5-methyl-hex-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42272-94-6 | |

| Record name | 5-methyl-hex-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-methyl-4-hexen-1-ol in insect pheromone research?

A: 5-Methyl-4-hexen-1-ol serves as a key precursor in synthesizing isolavandulyl butyrate, the identified sex pheromone of the Japanese mealybug (Planococcus kraunhiae) []. This pheromone holds potential as a pest control tool by disrupting the mating communication of mealybugs.

Q2: How can isolavandulyl butyrate be synthesized from 5-methyl-4-hexen-1-ol?

A: Isolavandulyl butyrate synthesis involves a two-step process. First, 5-methyl-4-hexen-1-ol undergoes acid-catalyzed double-bond migration to form 2-isopropyliden-5-methyl-4-hexen-1-ol [, , ]. Subsequently, this intermediate reacts with butyric acid to yield isolavandulyl butyrate.

Q3: Has the use of 5-methyl-4-hexen-1-ol-derived pheromones been explored in pest control?

A: Research indicates that pheromone-containing oil derived from 5-methyl-4-hexen-1-ol demonstrates comparable efficacy to pure synthetic pheromone in disrupting mealybug mating when dispersed in large quantities around mealybug colonies []. This finding suggests its potential as a mealybug management strategy.

Q4: Beyond insect pheromones, what other chemical syntheses utilize 5-methyl-4-hexen-1-ol?

A: 5-Methyl-4-hexen-1-ol participates in a unique reaction with salicylaldehydes in the presence of trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid []. This reaction produces angularly-fused trans-5,5-dimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c][1]benzopyrans with high yield and complete stereoselectivity.

Q5: What happens when 5-methyl-4-hexen-1-ol is reacted with thallium triacetate?

A: Treating 5-methyl-4-hexen-1-ol with thallium triacetate results in the formation of β-acetoxylated and unsaturated cyclic ethers of the tetrahydrofuran type []. This reaction pathway differs from terminally unsubstituted alkenols, highlighting the influence of the terminal dimethylation on the reaction outcome.

Q6: Are there any documented applications of 5-methyl-4-hexen-1-ol in the synthesis of strawberry blossom weevil pheromones?

A: While not explicitly stated in the provided abstracts, research indicates that lavandulol, a related compound, is found in the pheromones of mealybugs []. It is plausible that 5-methyl-4-hexen-1-ol or its derivatives might play a role in the pheromone systems of other insects, including the strawberry blossom weevil. Further investigation is needed to confirm this possibility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.